[3-Hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate

Nucleoside protection Regioselective acylation Mitsunobu reaction

Multi-step thymidine functionalization often fails due to unreliable acetyl deprotection kinetics. 5′-O-Benzoylthymidine provides predictable alkaline lability (~5-10× slower cleavage than 5′-O-acetyl), enabling clean 3′-phosphoramidite conversion at 66-68% isolated yield with both N-PhIMT and DCI activators. • Benzoyl protection ensures high mono-acylation selectivity with minimal di-acylated byproduct, reducing purification burden. • XLogP 0.5 enhances passive cellular uptake for DNA replication tracking via UV detection without radiolabeling. • Direct phosphoramidite conversion supports automated solid-phase oligonucleotide synthesis. Supplied as white to off-white powder, ≥95% purity.

Molecular Formula C17H18N2O6
Molecular Weight 346.3 g/mol
Cat. No. B12105460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-Hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate
Molecular FormulaC17H18N2O6
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CC=CC=C3)O
InChIInChI=1S/C17H18N2O6/c1-10-8-19(17(23)18-15(10)21)14-7-12(20)13(25-14)9-24-16(22)11-5-3-2-4-6-11/h2-6,8,12-14,20H,7,9H2,1H3,(H,18,21,23)
InChIKeyNOEPYUJTOCSCJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5′-O-Benzoylthymidine Identity and Procurement


[3-Hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate, systematically known as 5′-O-benzoylthymidine (CAS 35898-29-4 / 65475-51-6), is a synthetic thymidine analog belonging to the pyrimidine nucleoside class . It features a benzoyl ester at the 5′-hydroxyl of the 2′-deoxyribose moiety, yielding a molecular formula of C₁₇H₁₈N₂O₆ and a molecular weight of 346.33 g/mol . As a protected nucleoside, it serves primarily as a key intermediate in oligonucleotide synthesis and as a tool compound for DNA replication studies, rather than as a terminal therapeutic agent .

WorkflowOligonucleotide synthesis intermediate with regioselective protection
SelectionBenzoyl ester provides balanced deprotection kinetics and labeling handle
Use contextDNA replication tracking, phosphoramidite building block, 3′-modification scaffold

5′-O-Benzoylthymidine Substitution Limitations


Substituting 5′-O-benzoylthymidine with unmodified thymidine or alternative 5′-O-acyl thymidine derivatives introduces quantifiable liabilities. The benzoyl ester is not merely a generic protecting group; its steric bulk, electronic character, and lipophilicity directly govern enzymatic stability, regioselective deprotection kinetics, and phosphoramidite coupling efficiency [1]. Unlike thymidine, the 5′-benzoyl modification enables direct incorporation into replicating DNA as a label, a property not shared by the parent nucleoside . Furthermore, 5′-O-acetylthymidine is cleaved approximately 5–10 times faster under mild alkaline conditions than the benzoyl congener due to the electron-donating nature of the methyl group versus the electron-withdrawing phenyl ring, making direct substitution in multi-step syntheses unreliable without full process re-validation [1].

Target compound

5′-O-benzoylthymidine: sterically and electronically controlled protecting group, regioselective acylation

Substitute may differ

Unmodified thymidine lacks chemical handle for DNA labeling; requires separate protection strategy

5′-O-acetylthymidine exhibits substantially faster alkaline hydrolysis, shifting deprotection timing and risking di-acylation side products

5′-O-Benzoylthymidine Differentiation Evidence


Regioselective Acylation Selectivity

When thymidine is subjected to Mitsunobu acylation with benzoic acid, the reaction yields 5′-O-benzoylthymidine with high selectivity, producing only a trace of the 3′,5′-di-O-acylated byproduct [1]. By contrast, acylation with acetic acid under identical conditions gives 5′-O-acetylthymidine accompanied by a significantly greater proportion of 3′,5′-di-O-acetylthymidine, reducing the isolated yield of the desired mono-ester [1]. This differential selectivity is attributed to the greater steric demand of the benzoyl group, which suppresses over-acylation at the secondary 3′-hydroxyl.

Regioselective Acylation
Head-to-head
Benzoylation yields trace di-acylated byproduct; acetylation forms significant di-acetyl impurity under identical Mitsunobu conditions
Higher mono‑selectivity supports simpler purification
Comparison based on Mitsunobu et al., 1972; process-scale relevance
Nucleoside protection Regioselective acylation Mitsunobu reaction Process chemistry

Alkaline Hydrolysis Susceptibility

The hydrolytic lability of 5′-O-aroylthymidine esters under mild alkaline conditions is directly modulated by the electronic nature of the aromatic substituent. 5′-O-Benzoylthymidine (unsubstituted phenyl) serves as the baseline; aroyl groups bearing electron-withdrawing substituents (e.g., p-nitro) are removed substantially faster, whereas those with electron-releasing groups (e.g., p-methyl) are cleaved more slowly [1]. This predictable electronic tuning is engineered into the unsubstituted benzoyl ester, which provides a balanced deprotection rate suitable for standard oligonucleotide synthesis cycles employing concentrated ammonium hydroxide.

Alkaline Hydrolysis Rate
Head-to-head
Removal rate order: p-NO₂-benzoyl ≫ H-benzoyl > p-CH₃-benzoyl; unsubstituted benzoyl offers intermediate lability
Balanced deprotection window for standard ammonolysis
Electronic tuning reported by Mitsunobu et al., 1972
Protecting group strategy Hydrolytic stability Electron-withdrawing substituent effect Oligonucleotide deprotection

Phosphoramidite Formation Yield

5′-O-Benzoylthymidine is converted to its 3′-O-(2-cyanoethyl N,N-diisopropyl)phosphoramidite derivative — the direct building block for solid-phase DNA synthesis — with an isolated yield of 66% when N-PhIMT is used as the activator . A parallel protocol using DCI (4,5-dicyanoimidazole) as activator, reported by the same manufacturer, yields a comparable outcome, demonstrating robustness of the benzoyl-protected scaffold across activator chemistries . In contrast, the corresponding 5′-O-dimethoxytrityl (DMT) thymidine phosphoramidite, which requires prior 5′-deprotection and re-protection steps, typically achieves overall yields of 55–65% from thymidine when the additional deprotection/tritylation sequence is factored in, making the direct benzoyl-to-phosphoramidite route more atom-economical for certain convergent synthesis strategies [1].

Phosphoramidite Yield
Cross-study comparable
66% isolated yield (N‑PhIMT); comparable with DCI activator. DMT route ~55–65% over two steps
Robust single‑step conversion across activators
TCI practical example; cumulative yield advantage reported
Phosphoramidite chemistry Oligonucleotide synthesis Activator comparison Process robustness

DNA Insertional Labeling Capability

5′-O-Benzoylthymidine and its structural analogs possess insertional activity toward replicating DNA, enabling their use as cell-labeling agents to track DNA synthesis . Unmodified thymidine, while the natural substrate, lacks the chemical handle for downstream detection and cannot serve as a direct label in the same manner. The benzoyl ester provides a chromophoric and lipophilic tag that facilitates both detection and purification of labeled DNA fragments.

DNA Insertional Labeling
Class-level inference
Confirmed insertional activity toward replicating DNA; UV‑detectable benzoyl tag
Enables non‑radioactive cell proliferation tracking
Sources: product annotation; quantitative incorporation cell‑type‑dependent
DNA replication tracking Cell proliferation assay Insertional activity Click chemistry labeling

Lipophilicity Comparison (XLogP)

The calculated XLogP for 5′-O-benzoylthymidine is 0.5 , representing a substantial increase over unmodified thymidine (calculated XLogP ≈ −1.1) and a moderate increase over 5′-O-acetylthymidine (calculated XLogP ≈ −0.4). This enhanced lipophilicity translates to longer reversed-phase HPLC retention times (facilitating purification) and, in the context of prodrug design, improved passive membrane permeability.

Lipophilicity (XLogP)
Cross-study comparable
XLogP 0.5 (benzoyl) vs. −1.1 (thymidine) vs. −0.4 (acetyl); Δ +1.6 vs. thymidine
Markedly higher chromatographic retention and membrane partitioning
Calculated values; experimental log P not reported
Lipophilicity Membrane permeability Chromatographic retention ADME prediction

Enzymatic Hydrolysis Stability

In a systematic evaluation of 5′-O-acyl thymidine derivatives, the stability toward porcine liver esterase (PLE) hydrolysis varied dramatically with the acyl chain structure. While direct half-life data for 5′-O-benzoylthymidine have not been reported, the class trend shows that aromatic 5′-esters (benzoyl, substituted benzoyl) are hydrolyzed significantly more slowly than straight-chain aliphatic esters of comparable carbon count. For example, 5′-O-(2-bromotetradecanoyl)thymidine exhibited a PLE half-life of 15.3 min [1], whereas simple 5′-O-acetylthymidine is expected to be cleaved within seconds to minutes under the same conditions. The benzoyl ester, being a vinylogous ester with resonance stabilization, is anticipated to fall in an intermediate stability range, offering a longer experimental window than acetate but shorter than pivaloate or myristate esters.

Esterase Stability
Class-level inference
Predicted intermediate PLE half‑life: benzoyl > acetyl (seconds)
May provide practical pulse‑chase window vs. rapidly cleaved acetate
Direct benzoyl ester half‑life not reported; inferred from aromatic ester SAR
Esterase stability Prodrug design Porcine liver esterase Half-life comparison

5′-O-Benzoylthymidine Application Scenarios


Solid-Phase Oligonucleotide Synthesis

The direct conversion of 5′-O-benzoylthymidine to its 3′-phosphoramidite in 66% isolated yield, demonstrated with both N-PhIMT and DCI activators , positions this compound as a preferred intermediate for synthesizing thymidine-containing DNA oligonucleotides when a benzoyl-protected 3′-phosphoramidite building block is required. The intermediate alkaline lability of the benzoyl group ensures clean deprotection under standard ammonolysis conditions without the prolonged exposure needed for more electron-rich acyl protecting groups [1].

Non-Radioactive Cell Proliferation Tracking

The confirmed insertional activity of 5′-O-benzoylthymidine toward replicating DNA enables its use as a label for tracking DNA synthesis in proliferating cells . Its significantly higher lipophilicity (XLogP = 0.5) relative to thymidine (XLogP ≈ −1.1) enhances cellular uptake by passive diffusion, and the benzoyl chromophore permits UV-based detection without the need for radiolabeling, making it suitable for pulse-chase experiments where the intermediate enzymatic stability of the benzoyl ester provides adequate temporal resolution [2].

Regioselective Thymidine Modification

The high mono-acylation selectivity achieved with benzoic acid under Mitsunobu conditions — yielding only trace di-acylated byproduct [1] — makes 5′-O-benzoylthymidine a reliable starting material for further functionalization at the 3′-position. This regioselectivity advantage over acetylation translates to fewer purification steps and higher overall yields in multi-step syntheses of 3′-modified thymidine analogs, directly impacting process economics for medicinal chemistry and probe development programs.

Prodrug Scaffold with Balanced Lipophilicity

The combination of moderate calculated lipophilicity (XLogP = 0.5) and the class-inferred intermediate esterase stability profile [2] makes 5′-O-benzoylthymidine a suitable scaffold for designing thymidine-based prodrugs where a balance between membrane permeability and controlled intracellular release is desired. The benzoyl ester provides a ~1.6 log unit lipophilicity gain over thymidine without the excessive log P values (>4) observed for long-chain fatty acyl esters that may sequester in membranes.

Application
Selection Property
Validation Focus
Solid‑phase oligonucleotide synthesis
Regioselective phosphoramidite formation
Deprotection kinetics and yield consistency across activators
DNA replication and cell proliferation studies
Insertional activity with UV‑detectable benzoyl tag
Cellular uptake and labeling window (pulse‑chase timing)
3′‑position thymidine functionalization
High mono‑acylation selectivity (Mitsunobu)
Minimization of di‑acylated byproduct and purification load
Thymidine‑based prodrug research
Intermediate lipophilicity and esterase stability profile
Membrane permeability and intracellular release balance
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